Cas no 1805668-16-9 (3-Chloromethyl-2-cyano-4-ethylbenzenesulfonyl chloride)

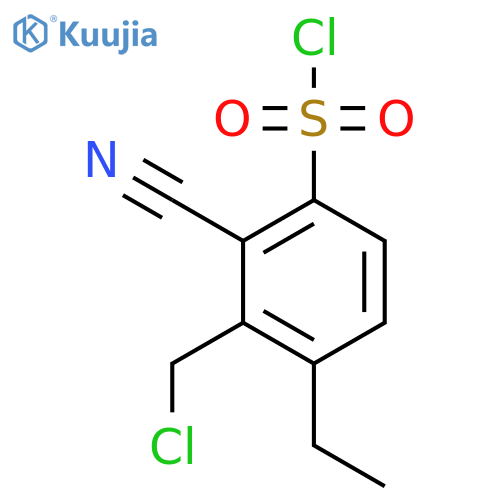

1805668-16-9 structure

商品名:3-Chloromethyl-2-cyano-4-ethylbenzenesulfonyl chloride

CAS番号:1805668-16-9

MF:C10H9Cl2NO2S

メガワット:278.154959440231

CID:5038212

3-Chloromethyl-2-cyano-4-ethylbenzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-Chloromethyl-2-cyano-4-ethylbenzenesulfonyl chloride

-

- インチ: 1S/C10H9Cl2NO2S/c1-2-7-3-4-10(16(12,14)15)9(6-13)8(7)5-11/h3-4H,2,5H2,1H3

- InChIKey: YQHUGSHGINUFNV-UHFFFAOYSA-N

- ほほえんだ: ClCC1C(C#N)=C(C=CC=1CC)S(=O)(=O)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 381

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 66.3

3-Chloromethyl-2-cyano-4-ethylbenzenesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010000925-1g |

3-Chloromethyl-2-cyano-4-ethylbenzenesulfonyl chloride |

1805668-16-9 | 97% | 1g |

1,564.50 USD | 2021-07-06 |

3-Chloromethyl-2-cyano-4-ethylbenzenesulfonyl chloride 関連文献

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

1805668-16-9 (3-Chloromethyl-2-cyano-4-ethylbenzenesulfonyl chloride) 関連製品

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 152840-81-8(Valine-1-13C (9CI))

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量